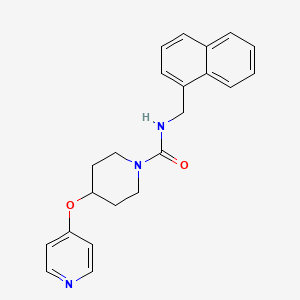
N-(naphthalen-1-ylmethyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(naphthalen-1-ylmethyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide and related compounds involves multiple steps and reagents. In one study, derivatives of N-(arylcarbamothioyl)cyclohexanecarboxamide were synthesized, which included a naphthalen-1yl substituent. These compounds were characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . Another study reported the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol via a three-component reaction involving aldehydes, 2-naphthol, and piperidine, catalyzed by Fe3O4 magnetic nanoparticles under ultrasound irradiation . This method provided a clean, efficient, and high-yielding synthesis.
Molecular Structure Analysis
The molecular structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a related compound, was determined by single-crystal X-ray diffraction. It crystallizes in the triclinic space group Pī with a chair conformation for the cyclohexane ring. The molecular conformation is stabilized by an intramolecular hydrogen bond forming a pseudo-six-membered ring . This structural information is crucial for understanding the chemical behavior and potential interactions of similar compounds.
Chemical Reactions Analysis
Chemical reactions involving naphthalene derivatives can be complex. For instance, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides undergo ring opening in the presence of trifluoroacetic acid, leading to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes . Additionally, N-1-Naphthyl-3-oxobutanamide reacts with various reagents to yield a range of heterocyclic compounds, including nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing the naphthyl moiety . These reactions highlight the versatility of naphthalene derivatives in synthesizing diverse organic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives can be influenced by their molecular structure. For example, polymers derived from 1,5-bis(4-aminophenoxy)naphthalene and aromatic dicarboxylic acids exhibit high thermal stability, with glass transition temperatures ranging from 230-360°C and weight loss temperatures above 492°C in nitrogen . The solubility of these polymers in aprotic solvents and their crystalline nature are also notable properties that can be relevant for the analysis of this compound .
Aplicaciones Científicas De Investigación
Structural Properties and Crystal Analysis
One study focuses on the structural properties and crystal analysis of related compounds. Saeed et al. (2012) explore the crystal structure of a compound with a similar naphthalene and pyridine configuration, examining its hydrogen bonding and π–π stacking interactions (Saeed, Rashid, Butcher, Öztürk Yıldırım, & Hussain, 2012).
Molecular Interaction Analysis
Another area of research investigates molecular interactions. For example, Shim et al. (2002) analyze the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, providing insights into molecular conformations and binding interactions (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Chemical Synthesis and Enhancement
Ragnarsson et al. (2001) delve into the synthesis and study of aromatic and heteroaromatic N-benzyl carboxamides, offering insights into their reduction and bond cleavage processes, which is relevant for understanding the chemical behavior of similar compounds (Ragnarsson, Grehn, Maia, & Monteiro, 2001).
Glycine Transporter Type-2 Inhibitors
Takahashi et al. (2014) discuss phenoxymethylbenzamide derivatives as inhibitors of the glycine transporter type-2, which is relevant for compounds with similar benzamide structures (Takahashi, Arai, Akahira, Nakajima, Nishimura, Omori, Kumagai, Suzuki, & Hayashi, 2014).
MCH-R1 Antagonists for Obesity Treatment
Kim et al. (2006) explore substituted 4-aminopiperidines as MCH-R1 antagonists, an area of study that could be relevant for compounds with similar structural features in the context of obesity treatment (Kim, Meyers, Méndez-Andino, Warshakoon, Ji, Wos, Colson, Mitchell, Davis, Pinney, Reizes, & Hu, 2006).
Radiochemistry and PET Imaging
Wang et al. (2008) focus on the synthesis of carbon-11 labeled naphthalene-sulfonamides for positron emission tomography (PET) imaging, demonstrating the application of similar compounds in medical imaging (Wang, Cooley, Gao, Miller, Sledge, Hutchins, & Zheng, 2008).
Propiedades
IUPAC Name |
N-(naphthalen-1-ylmethyl)-4-pyridin-4-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-22(24-16-18-6-3-5-17-4-1-2-7-21(17)18)25-14-10-20(11-15-25)27-19-8-12-23-13-9-19/h1-9,12-13,20H,10-11,14-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBNFXCOVKQSNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503616.png)
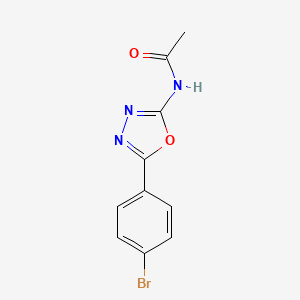
![5-amino-N-(4-methylbenzyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2503618.png)
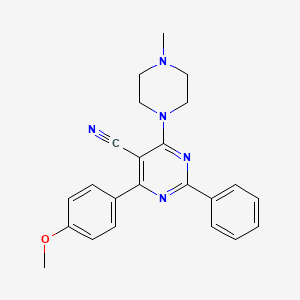
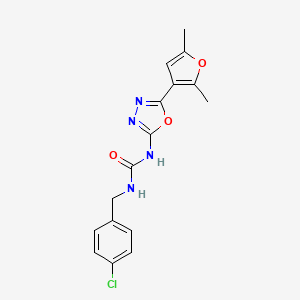

![2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2503623.png)

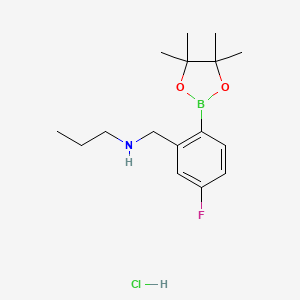
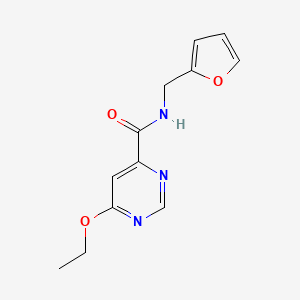

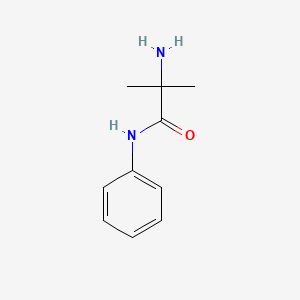

![4-(1,7-dimethyl-3-(3-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2503634.png)